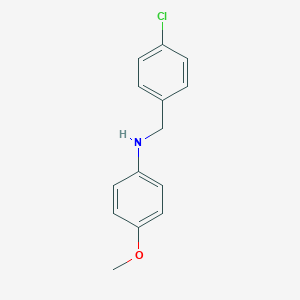

N-(4-chlorobenzyl)-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRCXKTWRYIKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359397 | |

| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-42-0 | |

| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(4-chlorobenzyl)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of N-(4-chlorobenzyl)-4-methoxyaniline. This secondary amine is a valuable intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. This document details a robust synthetic protocol via reductive amination, presents key physical and chemical data, and provides a thorough analysis of its spectral characteristics. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound, a substituted diarylamine, possesses a molecular architecture that makes it an attractive building block in medicinal chemistry and materials science. The presence of a methoxy group on one aromatic ring and a chloro-substituted benzyl group on the nitrogen atom imparts specific electronic and steric properties that can be exploited for the synthesis of more complex molecules. Derivatives of N-benzylaniline have shown promise for their biological activities, including antibacterial and anti-inflammatory properties. This guide serves as a detailed resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 20357-42-0 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO | [1] |

| Molecular Weight | 247.73 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 69-70 °C | [2] |

| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [2] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.37 ± 0.25 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively and selectively achieved through a two-step, one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from 4-methoxyaniline and 4-chlorobenzaldehyde, followed by in-situ reduction to the desired secondary amine. This approach is generally preferred over direct alkylation, which can lead to over-alkylation and the formation of tertiary amine byproducts.

Reaction Scheme

Caption: Reductive amination of 4-methoxyaniline.

Experimental Protocol: Reductive Amination

This protocol provides a detailed procedure for the synthesis of this compound via reductive amination using sodium borohydride as the reducing agent.

Materials:

-

4-Methoxyaniline

-

4-Chlorobenzaldehyde

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 equivalent) and 4-chlorobenzaldehyde (1.0-1.1 equivalents) in methanol (approximately 5-10 mL per gram of 4-methoxyaniline).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol or a hexane/ethyl acetate mixture.

-

Caption: Synthesis and purification workflow.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 7.15 (d, J = 8.4 Hz, 2H) | δ 158.98 |

| δ 7.01 (d, J = 8.4 Hz, 2H) | δ 146.76 |

| δ 6.77 (d, J = 8.4 Hz, 2H) | δ 130.94 |

| δ 6.44 (d, J = 8.4 Hz, 2H) | δ 129.09 |

| δ 4.11 (s, 2H) | δ 128.77 |

| δ 3.85 (s, 1H, NH) | δ 122.03 |

| δ 3.71 (s, 3H) | δ 114.06 |

| δ 114.02 | |

| δ 55.34 | |

| δ 47.85 |

Note: NMR data sourced from supplementary material from a Royal Society of Chemistry publication.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (secondary amine) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may have hazardous properties based on its structural similarity to other anilines and chlorinated compounds. The safety data for the starting material, 4-methoxyaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[4].

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

This compound serves as a versatile intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules.

-

Pharmaceutical Research: Derivatives of N-benzylaniline are known to exhibit a range of pharmacological activities. For instance, some derivatives have been investigated for their antibacterial and anti-inflammatory properties. The presence of the 4-chlorobenzyl and 4-methoxyphenyl groups can be tailored to modulate the biological activity and pharmacokinetic properties of new drug candidates.

-

Dye and Pigment Industry: Substituted anilines are fundamental precursors in the synthesis of azo dyes and other colorants. The methoxy group in this compound can act as an electron-donating group, which can be advantageous in the synthesis of certain classes of dyes.

Conclusion

This compound is a compound with significant potential as an intermediate in various fields of chemical research and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an analysis of its expected spectral characteristics. Adherence to appropriate safety precautions is essential when handling this compound. Further research into the properties and applications of this compound is warranted to fully explore its potential.

References

-

ChemBK. (n.d.). 4-methoxyaniline. Retrieved January 14, 2026, from [Link]

- BenchChem. (2025). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.

- BenchChem. (2025). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.

- Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline.

- Royal Society of Chemistry. (n.d.). Supplementary Material.

Sources

Review of literature on substituted N-benzylanilines

An In-Depth Technical Guide to the Synthesis, Activity, and Application of Substituted N-Benzylanilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of substituted N-benzylanilines, a class of compounds demonstrating significant potential across various fields, particularly in medicinal chemistry. We will delve into the core synthetic methodologies, explore the mechanisms behind their diverse biological activities, and present quantitative data to illustrate key structure-activity relationships. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The N-Benzylaniline Scaffold

Substituted N-benzylanilines are secondary amines characterized by a nitrogen atom connected to both a phenyl group (aniline) and a benzyl group. This structural motif serves as a versatile and privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules.[1][2] The appeal of this framework lies in its synthetic accessibility and the ease with which substituents can be modified on both aromatic rings, allowing for fine-tuning of steric, electronic, and lipophilic properties. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

Derivatives of N-benzylaniline have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and antioxidant effects.[1][3][4] Their ability to interact with various biological targets makes them a compelling subject of ongoing research for the development of new therapeutic agents to address critical health challenges, including antibiotic resistance and cancer.[3][5]

Core Synthetic Methodologies

The synthesis of N-benzylanilines can be achieved through several routes, with reductive amination being one of the most common and efficient methods. This approach is favored for its high yields and the wide availability of starting materials—substituted anilines and benzaldehydes.

Reductive Amination: A Two-Step Approach

Reductive amination involves two sequential steps: the formation of an imine (Schiff base) intermediate via the condensation of an aniline and a benzaldehyde, followed by the in-situ or subsequent reduction of the C=N double bond to a C-N single bond.[4][6]

-

Imine Formation: The reaction is typically initiated by mixing the aniline and aldehyde in a suitable solvent, often an alcohol. The reaction can be catalyzed by acid, although it often proceeds without it. This step involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.[2][7]

-

Reduction: The imine intermediate is then reduced to the final secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this step due to its selectivity and mild reaction conditions.[6]

The causality behind this two-step choice is clear: it provides a controlled and high-yielding pathway to the desired secondary amine while minimizing the formation of side products that can arise from other methods, such as the over-alkylation common in direct alkylation with benzyl halides.[6][8]

Below is a general workflow for this synthetic transformation.

Caption: Generalized workflow for the synthesis of N-benzylanilines via reductive amination.

Experimental Protocol: Synthesis of a Substituted N-Benzylaniline via Reductive Amination[2][5]

This protocol provides a self-validating system for synthesizing a representative N-benzylaniline derivative. Monitoring by Thin-Layer Chromatography (TLC) at each stage ensures the reaction proceeds to completion before moving to the next step.

Materials:

-

Substituted Aniline (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Methanol (or Ethanol)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Imine Formation:

-

Dissolve the substituted aniline (1.0 eq) and the substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-3 hours), indicating the formation of the imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis confirms the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure N-benzylaniline derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Medicinal Chemistry

The N-benzylaniline scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents. The following sections highlight its most significant applications.

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health.[5] N-benzylaniline derivatives have been identified as a promising class of antibacterial agents, showing potent activity, particularly against Gram-positive bacteria.[4][9]

The proposed mechanism for some of these compounds involves the inhibition of the bacterial fatty acid synthase (FAS) system, which is essential for building bacterial cell membranes.[4] Specifically, they are thought to interfere with key enzymes like FabH and the enoyl-ACP reductase (FabI).[4] This disruption of a fundamental bacterial process makes it a compelling target for new antimicrobial drugs.

Table 1: Antibacterial Activity of Selected N-Benzylaniline Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| N-benzylanilines (general) | Staphylococcus aureus | ≤2 | [1] |

| N-benzylanilines (general) | MRSA | ≤2 | [1] |

| N-benzylaniline (4k) | S. aureus | 0.5 | [1][4] |

| N-benzylaniline (4k) | MRSA | 0.5 | [1][4] |

MIC (Minimum Inhibitory Concentration): Lower values indicate greater potency.

Anticancer Agents

Certain N-benzylaniline derivatives have emerged as potent anticancer agents that act as tubulin polymerization inhibitors.[3] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle required for cell division. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis (programmed cell death) in cancer cells.[3][10]

This mechanism is shared with other successful anticancer agents, such as the stilbene combretastatin A-4. N-benzylanilines can be considered analogues where the olefinic bridge of stilbenes is replaced by an aminomethylene moiety.[3] A key structure-activity relationship finding is that for some series, smaller substituents at the 4-position of the aniline ring lead to greater antitubulin activity and cytotoxicity.[3]

Caption: Mechanism of action for N-benzylanilines as tubulin polymerization inhibitors.

Table 2: Cytotoxic Activity of N-Benzylaniline Derivatives

| Compound | Tubulin Polymerization IC₅₀ (µM) | Cancer Cell Line | Reference |

| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline HCl | 3.5 | Wide variety | [3] |

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate greater potency.

Antioxidant Properties

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in a wide range of diseases. N-benzylaniline derivatives have been investigated for their antioxidant potential, acting as radical scavengers to mitigate oxidative damage.[11] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to evaluate this activity, where the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical is measured spectrophotometrically.[1][11]

Table 3: Antioxidant Activity of Representative Compounds

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |

| Benzylic acid-derived bromophenols | DPPH Radical Scavenging | 4.27 - 30.13 | [11] |

| N-Benzyl-1,2,3-triazole nitrones | DPPH Radical Scavenging | 7.12 | [12] |

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals.

Conclusion and Future Outlook

The substituted N-benzylaniline framework represents a highly versatile and synthetically accessible scaffold that has given rise to compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antioxidant agents underscores their importance in modern medicinal chemistry. The straightforward synthesis, typically via reductive amination, allows for extensive structural modifications, enabling the systematic optimization of their therapeutic profiles.

Future research should continue to explore the vast chemical space around this scaffold. A deeper understanding of the structure-activity relationships, elucidation of precise molecular targets, and investigation into in vivo efficacy and safety profiles will be crucial steps in translating the clear potential of these compounds into clinically effective therapeutic agents.

References

- Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

-

Cushman, M., He, H. M., Lin, C. M., & Hamel, E. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(23), 3685-3691. Retrieved from [Link]

-

Wang, F., et al. (2018). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. Scientific Reports, 8(1), 1735. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis of Fluorinated N- Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities. Retrieved from [Link]

-

Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzylaniline. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2-benzyl N -substituted anilines via imine condensation–isoaromatization of ( E )-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

-

Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

-

Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s). Retrieved from [Link]

-

Chemical Science. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Retrieved from [Link]

-

The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Benzylaniline. Retrieved from [Link]

-

Demircan, B., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Gökçe, H., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(1), 123. Retrieved from [Link]

-

Yulizar, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 13(7), 173-179. Retrieved from [Link]

-

Petrović, N., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. Retrieved from [Link]

-

Laezza, C., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(12), 2883. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Comparative evaluation of antioxidant activity of substituted flavones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. jetir.org [jetir.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel N-(4-chlorobenzyl)-4-methoxyaniline Analogs as Potential Therapeutic Agents

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: N-(4-chlorobenzyl)-4-methoxyaniline and its analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. It offers a detailed exploration of the synthetic methodologies, biological screening protocols, and structure-activity relationships (SAR) that are critical for advancing this chemical scaffold from discovery to potential clinical application.

Introduction: The Therapeutic Potential of the N-Benzyl Aniline Scaffold

The N-benzyl aniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The unique combination of a substituted aniline ring and a benzyl moiety provides a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific subset of this class, this compound and its derivatives, which have emerged as a promising area of investigation for the development of novel anticancer and antimicrobial agents.

The rationale for exploring this particular scaffold is rooted in the established bioactivity of its constituent parts. The 4-methoxyaniline moiety is a common feature in various biologically active molecules, while the 4-chlorobenzyl group is known to impart favorable pharmacokinetic and pharmacodynamic properties. The strategic combination of these fragments has led to the discovery of lead compounds with significant therapeutic potential.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound analogs is primarily achieved through a robust and versatile two-step process known as reductive amination. This method involves the initial formation of a Schiff base (imine) intermediate via the condensation of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the desired secondary amine.[2]

Core Synthesis: Reductive Amination

The general synthetic route begins with the reaction of a substituted aniline with a substituted benzaldehyde to form the corresponding N-benzylidene aniline (Schiff base). This intermediate is then reduced to the target N-benzyl aniline derivative.

Step 1: Imine (Schiff Base) Formation

The condensation reaction between an aniline and a benzaldehyde is typically carried out in an alcohol-based solvent, such as methanol or ethanol. The mixture is heated to facilitate the formation of the imine, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

Step 2: Reduction to the N-Benzyl Aniline

The crude or purified imine is then reduced to the final secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[2] The reduction is typically performed at room temperature in a suitable solvent.

Below is a detailed, self-validating protocol for the synthesis of the parent compound, this compound.

Protocol 1: Synthesis of this compound

Materials:

-

4-methoxyaniline

-

4-chlorobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) in methanol.

-

Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

-

Slowly heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.

-

Monitor the reaction by TLC until the 4-methoxyaniline is consumed.

-

Cool the reaction mixture to 4°C and allow the Schiff base intermediate to precipitate over 12 hours.

-

Collect the solid by vacuum filtration and wash with cold methanol.

-

Dry the product under reduced pressure.

-

-

Reduction to the Amine:

-

Dissolve the obtained Schiff base (1.0 equivalent) in a mixture of ethanol and dichloromethane.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours. Monitor the reaction by TLC until the imine is fully consumed.

-

Quench the reaction by carefully adding water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

-

-

Characterization:

-

Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

This protocol can be adapted for the synthesis of a wide range of analogs by varying the substituted anilines and benzaldehydes used as starting materials.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound analogs via reductive amination.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of newly synthesized this compound analogs is primarily assessed through in vitro assays for their anticancer and antimicrobial activities.

Anticancer Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[3]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Synthesized N-benzyl aniline analogs

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO.

-

Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Diagram of the MTT Assay Workflow

Caption: Step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized N-benzyl aniline analogs

-

DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Preparation of Compound Dilutions:

-

Dissolve the test compounds in DMSO to create a stock solution.

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum and add it to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the design of more potent and selective analogs.

Antimicrobial Activity SAR

A study of various N-benzyl aniline derivatives has revealed key structural features that influence their antibacterial activity, particularly against Gram-positive bacteria.[2]

Table 1: Antimicrobial Activity (MIC in µM) of Selected N-benzyl aniline Derivatives [2]

| Compound | R1 (Aniline Ring) | R2 (Benzyl Ring) | Bacillus cereus | Enterococcus faecium | Staphylococcus aureus | MRSA |

| 1 | 2-OH | H | 12.5 | 25 | 12.5 | 12.5 |

| 2 | 2-OH, 5-Cl | H | 6.25 | 12.5 | 6.25 | 6.25 |

| 3 | 2-OH, 5-Br | H | 12.5 | 25 | 12.5 | 12.5 |

| 4 | 2-OH, 5-NO₂ | H | 6.25 | 12.5 | 6.25 | 6.25 |

| 7 | 2-OH, 5-Cl | 4-Cl | 6.25 | 12.5 | 6.25 | 6.25 |

| 8 | 2-OH, 5-Cl | 4-F | 6.25 | 12.5 | 6.25 | 6.25 |

| 9 | 2-OH, 5-Cl | 4-Br | 6.25 | 12.5 | 6.25 | 6.25 |

| 11 | 2-OH, 5-Cl | 2,4-diCl | 6.25 | 12.5 | 6.25 | 6.25 |

| 12 | 2-OH, 5-Cl | 3,4-diCl | 6.25 | 12.5 | 6.25 | 6.25 |

Data extracted from a patent application and represents a selection of compounds for illustrative purposes.[2]

Key SAR Observations for Antimicrobial Activity:

-

Substitution on the Aniline Ring: The presence of a hydroxyl group at the 2-position of the aniline ring appears to be important for activity. Halogenation (e.g., with chlorine or bromine) or the introduction of a nitro group at the 5-position can enhance antibacterial potency.[2]

-

Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring, particularly at the 4-position (para) or as di-substituted derivatives, is well-tolerated and can lead to potent analogs.[2]

-

Gram-Positive Selectivity: Many of the active N-benzyl aniline derivatives exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while showing weaker activity against Gram-negative bacteria and fungi.[2]

Anticancer Activity SAR

While specific SAR data for a broad range of this compound analogs is still emerging, studies on related N-benzyl aniline and benzothiazole aniline derivatives provide valuable insights.

Key SAR Hypotheses for Anticancer Activity:

-

Lipophilicity and Substitution: The nature and position of substituents on both aromatic rings are expected to play a critical role in modulating anticancer activity by influencing factors such as cell permeability, target binding, and metabolic stability.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly impact the overall electron density of the molecule, which in turn can affect its interaction with biological targets. Further investigation is needed to determine the optimal electronic profile for anticancer efficacy in this specific scaffold.

-

Target-Specific Interactions: The N-benzyl aniline scaffold has the potential to interact with various intracellular targets, such as kinases or tubulin. The specific substitution pattern will likely determine the primary mechanism of action and the resulting anticancer profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, makes them an attractive area for further investigation.

Future research efforts should focus on:

-

Expansion of the Analog Library: Synthesis of a more diverse range of analogs with systematic variations in the substitution patterns on both the aniline and benzyl rings to further refine the SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways responsible for the observed anticancer and antimicrobial effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents based on the this compound scaffold.

References

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google P

-

In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline - International Journal of Environmental Sciences. [Link]

-

In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N-(4-chlorobenzyl)-4-methoxyaniline via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-chlorobenzyl)-4-methoxyaniline, a valuable secondary amine intermediate. The protocol details a robust and widely-used method: the one-pot reductive amination of p-anisidine with 4-chlorobenzaldehyde. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline essential safety precautions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction & Scientific Principles

The synthesis of C-N bonds is a cornerstone of organic chemistry, particularly in the construction of pharmaceutical and materials science building blocks. This compound incorporates key structural motifs useful in further chemical elaboration. The method described herein, reductive amination, is a highly efficient and common strategy for preparing secondary and tertiary amines.[1][2][3]

The overall transformation proceeds in two key stages within a single reaction vessel:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, p-anisidine, on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a transient hemiaminal intermediate which subsequently dehydrates to yield a stable imine (also known as a Schiff base), N-(4-chlorobenzylidene)-4-methoxyaniline.[1][4][5] This equilibrium is driven towards the product by the removal of water or by its inert presence in the subsequent reduction step.

-

In-Situ Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an excellent reducing agent for this purpose.[2][6][7] It acts as a hydride (H⁻) donor, which attacks the electrophilic carbon of the imine.[6] A subsequent protonation step, typically from the solvent (e.g., methanol), yields the final secondary amine product.[6] Using a milder reducing agent like NaBH₄ is advantageous as it can selectively reduce the imine in the presence of the starting aldehyde, although in this one-pot protocol, the imine formation is typically allowed to proceed to completion first.[2]

Physicochemical Data & Reaction Parameters

A summary of the properties for the primary reactants and the final product is provided below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | Solid |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | 140.57 | Solid |

| Sodium Borohydride | Sodium tetrahydridoborate | 16940-66-2 | NaBH₄ | 37.83 | Solid |

| Product | N-[(4-chlorophenyl)methyl]-4-methoxyaniline | 20357-42-0 | C₁₄H₁₄ClNO | 247.72 | Solid |

Experimental Protocol

This protocol outlines the complete workflow for the synthesis, purification, and characterization of this compound.

Materials & Equipment

-

Reagents:

-

p-Anisidine (≥98%)

-

4-Chlorobenzaldehyde (≥98%)

-

Sodium borohydride (NaBH₄, ≥98%)

-

Methanol (Anhydrous)

-

Ethyl Acetate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Critical Safety Precautions

All procedures must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8]

-

p-Anisidine: Fatal if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen.[10] Avoid dust formation and handle with extreme care.[9][10][11]

-

4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[12][13] Avoid breathing dust.[12][14]

-

Sodium Borohydride: Toxic if swallowed or in contact with skin. In contact with water, it releases flammable gases which may ignite spontaneously. It also causes severe skin burns and eye damage. Never add water directly to solid sodium borohydride. Handle under a dry atmosphere and store away from moisture.[8]

Step-by-Step Synthesis Procedure

-

Reaction Setup & Imine Formation:

-

To a 100 mL round-bottom flask, add p-anisidine (e.g., 2.46 g, 20 mmol) and 4-chlorobenzaldehyde (e.g., 2.81 g, 20 mmol).

-

Add 40 mL of anhydrous methanol to the flask.

-

Place a magnetic stir bar in the flask and stir the mixture at room temperature.

-

Monitor the formation of the imine by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

-

-

Reduction of the Imine:

-

Once imine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Carefully and slowly , add sodium borohydride (e.g., 1.13 g, 30 mmol, 1.5 equivalents) to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Cool the flask again in an ice bath. Slowly quench the reaction by the dropwise addition of ~20 mL of deionized water to decompose any excess sodium borohydride.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Transfer the resulting aqueous slurry to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a solid.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to verify the structure against known data.

Experimental Workflow Diagram

The following diagram provides a visual summary of the synthesis protocol.

References

- Multichem. (n.d.). 4-CHLOROBENZALDEHYDE Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Sodium borohydride Safety Data Sheet.

-

University of Georgia. (n.d.). p-Anisidine Safety Document. Retrieved from [Link]

- University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.

-

Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved from [Link]

-

Sdfine. (n.d.). p-anisidine GHS Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]

- Ohio State University Chemistry. (n.d.). Sodium Borohydride Standard Operating Procedure.

-

Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-chloro benzaldehyde 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with benzaldehyde. Retrieved from [Link]

- Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793.

-

ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. amherst.edu [amherst.edu]

- 5. researchgate.net [researchgate.net]

- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. astechireland.ie [astechireland.ie]

- 10. research.uga.edu [research.uga.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. multichemindia.com [multichemindia.com]

Application Notes and Protocols for the Catalytic N-alkylation Synthesis of N-(4-chlorobenzyl)-4-methoxyaniline

Introduction

N-(4-chlorobenzyl)-4-methoxyaniline is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its preparation via catalytic N-alkylation represents a modern, efficient, and often more sustainable approach compared to classical methods that may involve stoichiometric reagents and harsh conditions. This technical guide provides an in-depth exploration of two primary catalytic methodologies for the synthesis of this compound: Catalytic Reductive Amination and "Borrowing Hydrogen" or "Hydrogen Autotransfer" N-Alkylation .

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Mechanistic Principles of Catalytic N-Alkylation

The formation of the C-N bond in this compound can be achieved through distinct catalytic cycles. Understanding these mechanisms is crucial for catalyst selection and reaction optimization.

Catalytic Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2] It involves the reaction of a carbonyl compound (4-chlorobenzaldehyde) with an amine (4-methoxyaniline) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This process can be performed in a one-pot fashion, enhancing its efficiency.[1][3]

The catalytic cycle for reductive amination can be visualized as follows:

Figure 2: Workflow of "Borrowing Hydrogen" N-Alkylation.

Comparative Overview of Catalytic Methods

The selection of a synthetic route depends on various factors including substrate availability, desired yield, and scalability. Below is a comparative table of the two discussed methods.

| Feature | Catalytic Reductive Amination | "Borrowing Hydrogen" N-Alkylation |

| Alkylating Agent | Aldehyde (4-chlorobenzaldehyde) | Alcohol (4-chlorobenzyl alcohol) |

| Byproduct | Dependent on reducing agent | Water |

| Atom Economy | Generally lower | High |

| Catalysts | Pd/C, Ni, Rh complexes, Ir complexes [3][4][5][6] | Ru complexes, Ir complexes, Ni complexes, Co complexes [7][8][9][4][10][11] |

| Typical Conditions | Mild to moderate temperatures, often requires a pressurized H₂ atmosphere or a stoichiometric hydride reagent. | Generally higher temperatures (80-150 °C), often under inert atmosphere. |

| Advantages | Well-established, broad substrate scope, can be performed at lower temperatures. [12] | High atom economy, environmentally benign (water as byproduct), avoids the handling of potentially unstable aldehydes. [13] |

| Disadvantages | May require handling of gaseous hydrogen or expensive/toxic hydride reagents. Potential for over-alkylation. [14] | Often requires higher reaction temperatures and longer reaction times. Catalyst sensitivity can be a concern. |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Protocol 1: Catalytic Reductive Amination using Palladium on Carbon

This protocol details the synthesis of this compound from 4-chlorobenzaldehyde and 4-methoxyaniline using a heterogeneous palladium catalyst and hydrogen gas.

Materials:

-

4-chlorobenzaldehyde (1.0 eq)

-

4-methoxyaniline (1.05 eq)

-

10% Palladium on activated carbon (Pd/C, 5 mol%)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde, 4-methoxyaniline, and methanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or use a hydrogen balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Figure 3: Workflow for Protocol 1.

Protocol 2: "Borrowing Hydrogen" N-Alkylation using a Ruthenium Catalyst

This protocol describes the synthesis using 4-chlorobenzyl alcohol as the alkylating agent, catalyzed by a homogeneous ruthenium complex. This method is advantageous for its high atom economy. [8] Materials:

-

4-chlorobenzyl alcohol (1.2 eq)

-

4-methoxyaniline (1.0 eq)

-

[Ru(p-cymene)Cl₂]₂ (0.5-2.5 mol%)

-

Bidentate phosphine ligand (e.g., dppf or DPEphos, 1.1-5.5 mol%)

-

Base (e.g., K₂CO₃ or KOtBu, 10-20 mol%)

-

Anhydrous toluene (solvent)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Oil bath for heating

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂, the phosphine ligand, and the base. Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

-

Addition of Reactants: To the catalyst mixture, add 4-methoxyaniline and 4-chlorobenzyl alcohol.

-

Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 110-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

-

Purification: Filter the mixture through a short plug of silica gel to remove the catalyst and inorganic salts, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Confirms the molecular structure by showing the chemical environment of each proton and carbon atom. [15] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. [15][16] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. [15] |

| Melting Point | A sharp melting point range indicates a high degree of purity for a solid compound. |

Conclusion

Catalytic N-alkylation methods, particularly reductive amination and the "borrowing hydrogen" strategy, offer versatile and efficient pathways for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important chemical intermediate.

References

-

Reductive amination - Wikipedia. Available at: [Link]

-

Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

-

Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link]

-

Dey, S., et al. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Available at: [Link]

-

Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Sci-Hub. Available at: [Link]

-

Börner, A., et al. (2001). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(i) complexes. Chemical Communications. Available at: [Link]

-

Utsunomiya, M., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]

-

Beller, M., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Catalysis Science & Technology. Available at: [Link]

-

Reddy, B. M., et al. (2018). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. Scientific Reports. Available at: [Link]

-

Utsunomiya, M., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]

-

Homogeneous complexes for reductive amination of carbonyl compounds with ammonia. ResearchGate. Available at: [Link]

-

Williams, J. M. J., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. Available at: [Link]

-

Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Semantic Scholar. Available at: [Link]

-

Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

-

Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

-

Reductive Amination - Chemistry Steps. Available at: [Link]

-

On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. ResearchGate. Available at: [Link]

-

Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

-

Heterogeneous catalyzed N-alkylation of amines with alcohols via borrowing hydrogen methodology. ResearchGate. Available at: [Link]

-

N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

-

Gökçe, A. G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Available at: [Link]

-

Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Ren, X.-Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Ren, X.-Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. ResearchGate. Available at: [Link]

-

NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. Available at: [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Available at: [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]

- 9. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-(4-chlorobenzyl)-4-methoxyaniline

Introduction

N-(4-chlorobenzyl)-4-methoxyaniline is a diarylamine derivative of significant interest in synthetic and medicinal chemistry. Diarylamines are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Given its structure, this compound serves as a versatile precursor for more complex molecules where the combination of a chlorinated benzyl group and a methoxy-activated aniline ring can be leveraged for further functionalization.

Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of such compounds, which is a prerequisite for their use in research and development. In a drug development context, for instance, even minor impurities can significantly alter biological activity or toxicity profiles. This application note provides a suite of detailed protocols for the definitive characterization of this compound using orthogonal analytical techniques. The causality behind methodological choices is explained to empower researchers to adapt these protocols to similar molecules.

The fundamental physicochemical properties of the target compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-methoxyaniline | [3] |

| Molecular Formula | C₁₄H₁₄ClNO | [3] |

| Molecular Weight | 247.72 g/mol | [3] |

| Melting Point | 69-70 °C | [3] |

| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [3] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) |[3] |

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple, orthogonal methods to build a complete profile of the compound. The workflow below illustrates a logical progression from structural confirmation to purity assessment and stability analysis.

Sources

Troubleshooting & Optimization

Identification of byproducts in the N-benzylation of 4-methoxyaniline

Technical Support Center: N-Benzylation of 4-Methoxyaniline

Welcome to the technical support guide for the N-benzylation of 4-methoxyaniline (p-anisidine). This document serves as a resource for researchers, chemists, and drug development professionals to identify and troubleshoot the formation of common byproducts during this synthesis. Our goal is to provide practical, field-proven insights rooted in established chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding byproduct formation in this specific N-alkylation reaction.

Q1: What are the most common byproducts observed during the N-benzylation of 4-methoxyaniline?

A1: The identity and prevalence of byproducts are highly dependent on the synthetic method employed. The two primary routes, direct benzylation and reductive amination, have distinct byproduct profiles.

-

Direct Benzylation (using a benzyl halide): The most significant and common byproduct is the over-alkylated tertiary amine, N,N-dibenzyl-4-methoxyaniline .[1][2] Unreacted starting materials (4-methoxyaniline and benzyl halide) may also be present.

-

Reductive Amination (using benzaldehyde and a reducing agent): While generally more selective, potential byproducts include benzyl alcohol , formed from the reduction of the starting benzaldehyde, and unreacted starting materials.[1] A small amount of the N,N-dibenzyl byproduct can also form if reaction conditions are not carefully controlled.[1]

Q2: Why does the N,N-dibenzyl byproduct form so readily in direct benzylation?

A2: This is a classic issue in the N-alkylation of primary anilines. The formation of the mono-benzylated product, N-benzyl-4-methoxyaniline, introduces an electron-donating benzyl group. This increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic than the starting primary amine (4-methoxyaniline).[1][3] Consequently, the product successfully competes with the starting material for the remaining benzyl halide, leading to a second benzylation and the formation of the tertiary amine.[1][4]

Q3: Can C-alkylation (alkylation on the aromatic ring) occur?

A3: While N-alkylation is the predominant pathway, C-alkylation at the ortho and para positions of the aniline ring is a potential side reaction, particularly under conditions that favor Friedel-Crafts-type reactions, such as the use of strong Lewis acid catalysts.[4] However, for typical N-benzylation conditions using bases like potassium carbonate, C-alkylation is generally a minor concern compared to over-alkylation.

Troubleshooting Guide: Common Experimental Issues

This guide provides direct solutions to specific problems you may encounter in the lab.

Issue 1: My direct benzylation yields a large amount of N,N-dibenzyl-4-methoxyaniline.

-

Causality: As discussed, the mono-alkylated product is highly reactive. This issue is kinetic and stoichiometric in nature.

-

Troubleshooting Steps:

-

Control Stoichiometry: Use a significant excess of 4-methoxyaniline relative to the benzyl halide (e.g., 2-4 equivalents). This increases the statistical probability of the benzyl halide reacting with the more abundant starting material.[3]

-

Slow Addition: Add the benzyl halide to the reaction mixture slowly, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation event.[4]

-

Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second, often faster, alkylation step.[3]

-

Consider an Alternative Route: If high selectivity for the mono-benzylated product is critical, the most effective solution is to switch to the reductive amination method, which is inherently more selective.[1][2]

-

Issue 2: My reductive amination reaction has a low yield of the desired product.

-

Causality: Low yields can stem from incomplete imine formation, inefficient reduction, or competing side reactions.

-

Troubleshooting Steps:

-

Verify Imine Formation: Before adding the reducing agent, ensure the formation of the intermediate imine (N-benzylidene-4-methoxyaniline) is complete. This can be monitored by Thin-Layer Chromatography (TLC). Allow sufficient time for this step (typically 30-60 minutes at room temperature).[1]

-

Check Reducing Agent Activity: Sodium borohydride (NaBH₄) can decompose if exposed to moisture or acidic conditions. Use fresh, high-quality reducing agent.

-

Minimize Aldehyde Reduction: If you detect benzyl alcohol as a major byproduct, your reducing agent is likely reducing the starting benzaldehyde. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the protonated imine (iminium ion).[1]

-

Optimize Reaction Time/Temperature: Ensure the reduction step is allowed to proceed to completion. Monitor the disappearance of the imine spot by TLC.[5]

-

Byproduct Identification and Purification Protocols

Accurate identification is the first step toward mitigation and purification.

Data Summary: Key Byproducts and Identification Markers

| Byproduct Name | Favored By | Relative Polarity (on Silica Gel) | Identification Notes (TLC/Column) |

| N,N-Dibenzyl-4-methoxyaniline | Direct Benzylation | Least Polar | Higher Rf value than the desired product. Elutes first from a silica column.[1] |

| N-Benzyl-4-methoxyaniline | Desired Product | Intermediate Polarity | Rf value between the dibenzyl byproduct and starting aniline. |

| Benzyl Alcohol | Reductive Amination | More Polar | Lower Rf value than the desired product. May streak on TLC. |

| 4-Methoxyaniline (p-anisidine) | Unreacted Starting Material | Most Polar | Lowest Rf value among the amine products. |

Protocol 1: Analytical Techniques for Byproduct Identification

A multi-tiered approach is recommended for robust analysis.

-

Thin-Layer Chromatography (TLC):

-

Primary Use: Rapid, real-time monitoring of reaction progress and qualitative identification of components.

-

Procedure:

-

Prepare a TLC plate (silica gel).

-

Spot the crude reaction mixture alongside standards of the starting materials (4-methoxyaniline, benzaldehyde/benzyl bromide) and, if available, the expected product.

-

Develop the plate in an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).

-

Visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the primary amine).

-

Compare the Rf values of the spots in the reaction mixture to the standards. The N,N-dibenzyl byproduct will have the highest Rf, followed by the desired product, and then the starting aniline.[1]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Primary Use: Excellent for identifying and quantifying volatile byproducts.[6]

-

Analysis: Provides the molecular weight of each component from the mass spectrum, allowing for unambiguous identification of the desired product (MW: 213.27 g/mol ) and the N,N-dibenzyl byproduct (MW: 303.41 g/mol ).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-